Ethyl bromoacetimidate
Description
Ethyl bromoacetimidate (C₄H₇BrN₂O) is a heterobifunctional reagent specifically designed to crosslink primary amine (NH₂) groups with adjacent nucleophilic residues in proteins. Its unique structure combines a bromoacetamide group and an imidate ester, enabling sequential reactions under controlled pH conditions. At pH 9, the imidate group reacts with lysine ε-amino groups, forming a stable amidine bond. Subsequently, the bromoacetamide moiety alkylates nearby histidine residues at pH 5.6, a mechanism shared with haloacetates and haloacetamides . This pH-dependent dual reactivity makes it a valuable tool for probing enzyme active sites, such as ribonuclease A, where it facilitates short-distance crosslinking to map key residues like lysine-41 and histidine-119 .
Properties
CAS No. |
72201-38-8 |
|---|---|
Molecular Formula |
C4H8BrNO |
Molecular Weight |
166.02 g/mol |
IUPAC Name |
ethyl 2-bromoethanimidate |
InChI |
InChI=1S/C4H8BrNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 |
InChI Key |
UHRNNTJUJLITEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CBr |
Canonical SMILES |
CCOC(=N)CBr |
Synonyms |
ethyl bromoacetimidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Bromoacetate (C₄H₇BrO₂)
Structure and Reactivity: Ethyl bromoacetate is a mono-functional alkylating ester lacking the imidate group. Applications: Primarily used as an intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals). Unlike ethyl bromoacetimidate, it lacks specificity for NH₂ groups and reacts indiscriminately with nucleophiles like thiols and amines. Hazards: Highly toxic via skin absorption, requiring strict engineering controls (e.g., automated transfer systems) and respiratory protection .
Ethyl 8-Bromooctanoate (C₁₀H₁₉BrO₂)
Structure and Reactivity : This compound features an 8-carbon chain with a terminal bromine, enhancing its utility in nucleophilic substitution reactions for elongating carbon chains.
Applications : A key intermediate in synthesizing bioactive molecules (e.g., gemcitabine) and agrochemicals. Its long alkyl chain enables modular modifications, contrasting with this compound’s focus on protein crosslinking .
Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate (C₁₁H₁₃BrO₃)
Structure and Reactivity : The methoxyphenyl group introduces aromatic electronic effects, directing reactivity toward electrophilic aromatic substitution or coupling reactions.
Applications : Used in synthesizing complex organic structures (e.g., doxepin), leveraging its steric and electronic properties for regioselective modifications .
Ethyl α-Bromoisobutyrate (C₆H₁₁BrO₂)
Structure and Reactivity : The branched isobutyl group increases steric hindrance, slowing nucleophilic attacks compared to linear analogs.
Applications : Critical in radical polymerization initiators and drug synthesis (e.g., atorvastatin). Its steric profile contrasts with this compound’s accessibility in enzyme active sites .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Reactive Groups | Key Applications | pH Dependency |
|---|---|---|---|---|---|
| This compound | C₄H₇BrN₂O | 195.02 | Imidate, Bromoacetamide | Protein crosslinking, enzyme studies | Yes (pH 5.6–9) |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Bromoacetate | Organic synthesis, alkylating agent | No |
| Ethyl 8-Bromooctanoate | C₁₀H₁₉BrO₂ | 259.16 | Terminal bromide | Pharmaceutical intermediates | No |
| Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate | C₁₁H₁₃BrO₃ | 289.13 | Aromatic bromide | Drug synthesis (e.g., doxepin) | No |
Research Findings and Mechanistic Insights
- This compound : Studies on ribonuclease A revealed its ability to alkylate histidine-119 after initial lysine amination, supporting a shared mechanism with haloacetates . The pH-dependent alkylation (optimal at pH 5.6) aligns with histidine’s pKa, enabling selective targeting.
- Ethyl Bromoacetate : Lacks directional control in reactions, often requiring stoichiometric excess to achieve modifications, which increases toxicity risks .
- Ethyl 8-Bromooctanoate: Demonstrated versatility in palladium-catalyzed cross-couplings, underscoring its role in synthesizing complex alkanes .
Q & A
Q. Table 1: Common Characterization Techniques
| Technique | Key Parameters | Purpose |
|---|---|---|
| H NMR | Chemical shift (δ), multiplicity | Confirm proton environment |
| IR Spectroscopy | Absorption bands (cm) | Identify functional groups |
| GC-MS | Retention time, m/z ratio | Assess purity and molecular weight |
Q. Table 2: Statistical Tools for Data Analysis
| Tool | Application | Reference |
|---|---|---|
| ANOVA | Compare means across multiple groups | |
| Regression | Model variable relationships | |
| Confidence Intervals | Quantify measurement uncertainty |
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